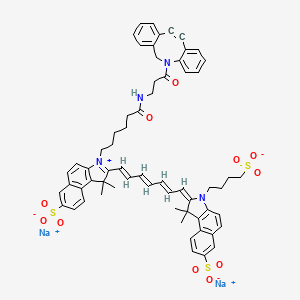
Disulfo-ICG-DBCO (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfo-ICG-DBCO (disodium) is a double sulfonic acid-modified indocyanine green compound. It is primarily used as a fluorescent dye due to its high fluorescence intensity and stability. This compound can react with d-AzAla modified bacteria to detect the bacteria by copper-free click chemistry-mediated photothermal lysis and measurement of ATP bioluminescence .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disulfo-ICG-DBCO (disodium) involves the modification of indocyanine green with double sulfonic acid groups. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the sulfonation process. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Disulfo-ICG-DBCO (disodium) involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the sulfonation of indocyanine green followed by purification steps to isolate the desired product. The compound is then formulated into a stable form for distribution .
Análisis De Reacciones Químicas
Types of Reactions
Disulfo-ICG-DBCO (disodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Disulfo-ICG-DBCO (disodium). These products may have different fluorescence properties and applications .
Aplicaciones Científicas De Investigación
Disulfo-ICG-DBCO (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in the labeling and detection of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in imaging techniques to detect and monitor biological processes in vivo.
Industry: Applied in the development of biosensors and diagnostic tools
Mecanismo De Acción
The mechanism of action of Disulfo-ICG-DBCO (disodium) involves its ability to react with d-AzAla modified bacteria through copper-free click chemistry. This reaction leads to photothermal lysis of the bacteria and subsequent measurement of ATP bioluminescence. The compound’s high fluorescence intensity and stability make it an effective tool for detecting and monitoring biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Sulfo-ICG-DBCO: A similar compound with single sulfonic acid modification.
ICG-DBCO: Indocyanine green without sulfonic acid modification.
Sulfo-Cy5-DBCO: A related fluorescent dye with different spectral properties.
Uniqueness
Disulfo-ICG-DBCO (disodium) is unique due to its double sulfonic acid modification, which enhances its fluorescence intensity and stability. This makes it particularly suitable for applications requiring high sensitivity and specificity .
Propiedades
Fórmula molecular |
C63H62N4Na2O11S3 |
|---|---|
Peso molecular |
1193.4 g/mol |
Nombre IUPAC |
disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C63H64N4O11S3.2Na/c1-62(2)56(23-9-6-5-7-10-24-57-63(3,4)61-52-33-31-50(81(76,77)78)42-47(52)29-35-55(61)66(57)39-17-18-40-79(70,71)72)65(54-34-28-46-41-49(80(73,74)75)30-32-51(46)60(54)62)38-16-8-11-25-58(68)64-37-36-59(69)67-43-48-21-13-12-19-44(48)26-27-45-20-14-15-22-53(45)67;;/h5-7,9-10,12-15,19-24,28-35,41-42H,8,11,16-18,25,36-40,43H2,1-4H3,(H3-,64,68,70,71,72,73,74,75,76,77,78);;/q;2*+1/p-2 |
Clave InChI |
QLZODLSGAUUYFR-UHFFFAOYSA-L |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)/C=C/C=C/C=C/C=C/7\C(C8=C(N7CCCCS(=O)(=O)[O-])C=CC9=C8C=CC(=C9)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C=CC=CC=CC=C7C(C8=C(N7CCCCS(=O)(=O)[O-])C=CC9=C8C=CC(=C9)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-cyanopyrrolidine-3-carbonyl)-N-[(4-ethynylphenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B12380922.png)

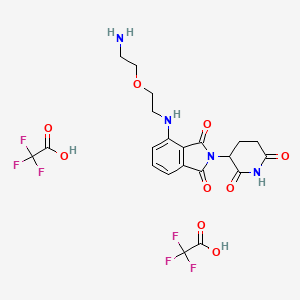
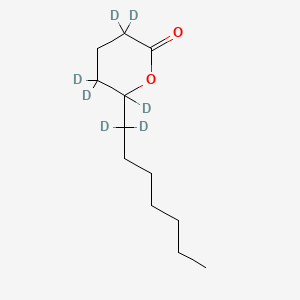
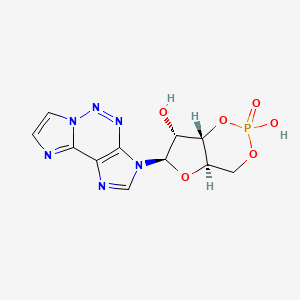
![(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide](/img/structure/B12380941.png)
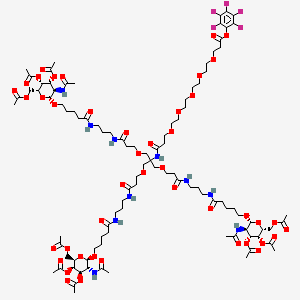
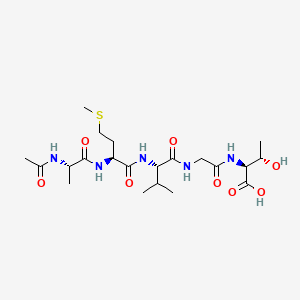
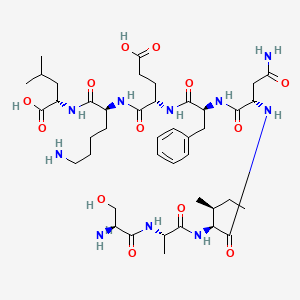
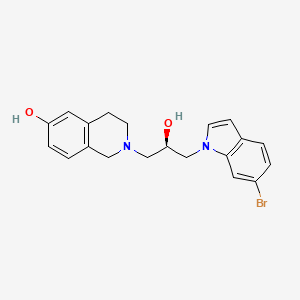
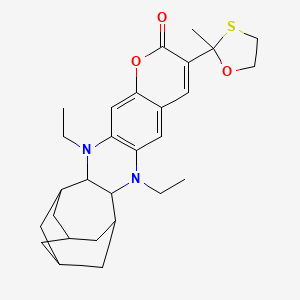
![5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B12380970.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)

